molecular formula C11H13N3 B13292588 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine

Cat. No.: B13292588
M. Wt: 187.24 g/mol
InChI Key: JGIPIESFTIMDNY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)-2-phenylethan-1-amine is a chemical compound featuring a hybrid architecture that combines a phenylethylamine backbone with a 1H-imidazole heterocycle. This structure makes it a valuable intermediate and building block in medicinal chemistry and bioinorganic research. Researchers are interested in this scaffold because the imidazole ring is a prominent pharmacophore known for its diverse biological activities and its ability to act as a ligand in metal complexes . The compound is structurally analogous to other imidazole-2-amine derivatives which have been identified as potent inhibitors of vascular adhesion protein-1 (VAP-1), a target for the treatment of diabetic macular edema . This suggests potential for investigative use in related pharmacological pathways. Furthermore, its core structure is similar to ligands used in the synthesis of cobalt complexes that exhibit catalytic activity, such as in the oxidative coupling of o-aminophenol to model phenoxazinone synthase activity . The presence of both amine and imidazole nitrogen donors in its framework allows it to coordinate to various metal ions, facilitating the study of novel coordination compounds with potential antimicrobial and catalytic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C11H13N3/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14)

InChI Key

JGIPIESFTIMDNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=CN2

Origin of Product

United States

Computational and Theoretical Investigations of 2 1h Imidazol 2 Yl 2 Phenylethan 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other chemical properties.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a favorable balance between accuracy and computational cost. uwa.edu.aufu-berlin.de For a molecule like 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine, DFT is instrumental in determining its most stable three-dimensional structure.

The process begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. researcher.liferesearchgate.net This results in the optimized geometry, which represents the most stable equilibrium structure of the molecule.

Furthermore, due to the presence of several rotatable bonds—specifically the bonds connecting the phenyl, imidazolyl, and ethylamine (B1201723) fragments—the molecule can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the energy of the molecule as a function of the torsion angles of these rotatable bonds. This search identifies various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such an analysis would reveal the preferred spatial orientation of the phenyl and imidazole (B134444) rings relative to the ethylamine backbone, which is critical for understanding its interaction with other molecules. Published DFT-optimized geometries and specific conformational analysis data for this compound are not available in the surveyed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.brnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These provide a more detailed picture than the energy gap alone. Although specific calculated values for the title compound are not available, the table below defines these important descriptors.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) (μ2) / (2η) where μ = -χMeasures the propensity to accept electrons.

Data presented is illustrative of the parameters calculated in a typical DFT study. Specific values for this compound are not available in surveyed literature.

For this compound, the HOMO would likely be distributed over the electron-rich phenyl and imidazole rings, while the LUMO would also involve these π-systems.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.denumberanalytics.com It is plotted onto a constant electron density surface, using a color spectrum to indicate different electrostatic potential values. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For the title compound, these regions would be expected around the nitrogen atoms of the imidazole ring and the primary amine group, representing the most likely sites for hydrogen bonding or protonation. uni-muenchen.demdpi.com

Blue Regions: These colors denote areas of positive electrostatic potential, which are electron-poor. They are prone to nucleophilic attack. In this molecule, the hydrogen atoms of the amine group and the N-H of the imidazole ring would likely show a positive potential. researchgate.net

Green Regions: These areas represent neutral or non-polar regions, such as the carbon framework of the phenyl ring.

The MEP map provides a powerful visual guide to the molecule's reactivity and its potential non-covalent interaction sites. numberanalytics.com A specific, calculated MEP surface for this compound is not available in the public domain.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent or at a certain temperature). duke.edu

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations beyond what a static conformational search might find. acs.orgportlandpress.com This is crucial for understanding the molecule's flexibility.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and influence its preferred conformation and dynamics.

Thermodynamic Properties: Calculating properties like free energy differences between various conformational states.

No specific molecular dynamics simulation studies for this compound were identified in the available literature.

Intermolecular Interaction Analysis through Hirshfeld Surfaces and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgset-science.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density.

The surface can be mapped with various properties, most commonly d_norm, which indicates the nature of intermolecular contacts. Red spots on the d_norm surface highlight close contacts like hydrogen bonds, which are shorter than the van der Waals radii, while blue and white regions represent longer contacts. mdpi.com

A crystallographic study including Hirshfeld surface analysis for this compound has not been found in the surveyed literature.

Predictive Modeling for Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. catalysis.blogrsc.org By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow from reactants to products.

This involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface—the point of maximum energy along the minimum energy reaction path. nih.gov Identifying the structure of the TS is key to understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the TS connects the correct species. nih.gov

For this compound, this modeling could be used to predict its behavior in various chemical transformations, such as N-alkylation, acylation, or reactions involving the aromatic rings. Such predictive studies are highly valuable for synthetic chemistry but require significant computational resources. nih.govaip.org No studies modeling the reaction pathways of this compound were found in the public literature.

Biological Activities and Molecular Interactions of 2 1h Imidazol 2 Yl 2 Phenylethan 1 Amine Analogues in Vitro Studies

In Vitro Pharmacological Profiling and Target Identification

The pharmacological profiling of these analogues involves a range of in vitro assays to identify their interactions with specific biological targets, including enzymes and receptors, and to evaluate their effects on cellular processes.

Enzyme Inhibition Assays

The inhibitory activity of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine analogues has been evaluated against a variety of enzymes implicated in different disease pathways.

Aldehyde Dehydrogenase (ALDH): Certain benzimidazole analogues have been identified as inhibitors of aldehyde dehydrogenase, an enzyme family involved in cellular detoxification and metabolism. nih.gov For instance, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) was found to be a highly selective, submicromolar inhibitor of ALDH3A1 with an IC50 value of 0.2 μM. nih.gov This compound did not show inhibitory activity against other isoforms like ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2. nih.gov The inhibition of ALDH is a strategy to increase the chemosensitivity of cancer cells to drugs like cyclophosphamide, which is detoxified by ALDH enzymes. nih.gov Studies on psoralen and coumarin derivatives have also highlighted selective inhibition profiles against various ALDH1/2 isoenzymes. nih.govresearchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target for the management of Alzheimer's disease. nih.govajms.iq Various imidazole (B134444) and benzimidazole derivatives have demonstrated AChE inhibitory activity. A series of 2,4,5-triphenyl imidazole derivatives were evaluated, with one compound showing 25.8% inhibition of AChE at a concentration of 150 μg/mL. mdpi.com In another study, a novel galanthamine derivative incorporating a 1H-benzo[d]imidazole fragment was synthesized and found to inhibit AChE with an IC50 of 28 nM, making it significantly more potent than the parent compound, galanthamine. nih.gov

α-Amylase and α-Glucosidase: The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. mdpi.comnih.gov Analogues containing related heterocyclic systems, such as 1,2,4-triazole-bearing bis-hydrazones, have shown potent dual inhibitory activities against both α-amylase and α-glucosidase, with IC50 values in the low micromolar range, in some cases exceeding the potency of the standard drug, acarbose. nih.gov

Neddylation Inhibition: The neddylation pathway is crucial for the activity of cullin-RING ligases and is overactivated in many cancers, making it a valuable therapeutic target. nih.govfrontiersin.org Benzimidazole derivatives have been developed as inhibitors of this pathway. Based on the structure of candesartan cilexetic, a series of benzimidazole derivatives were designed and synthesized. The optimal compound displayed superior inhibition of the Nedd8-activating enzyme (NAE) with an IC50 value of 5.51 μM, a significant improvement over the lead compound's IC50 of 16.43 μM. nih.govresearchgate.net This inhibition leads to the inactivation of CRLs, accumulation of tumor-suppressive substrates, and ultimately, cell cycle arrest and suppression of tumor growth. frontiersin.orgnih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

Compound Class Target Enzyme Key Findings Reference
Benzimidazole Analogues Aldehyde Dehydrogenase (ALDH3A1) Selective inhibition with IC50 = 0.2 μM for compound CB7. nih.gov
Galanthamine-Benzimidazole Hybrid Acetylcholinesterase (AChE) Potent inhibition with IC50 = 28 nM. nih.gov
2,4,5-Triphenyl Imidazole Analogues Acetylcholinesterase (AChE) Moderate inhibition (25.8% at 150 μg/mL). mdpi.com
Benzimidazole Analogues Neddylation Activating Enzyme (NAE) Potent inhibition with IC50 = 5.51 μM. nih.govresearchgate.net
Triazole-bis-hydrazone Analogues α-Amylase / α-Glucosidase Dual inhibition with IC50 values from 0.70 μM (α-amylase) and 1.10 μM (α-glucosidase). nih.gov

Receptor Binding Affinity Studies

Histamine H3 Receptors (H3R): The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Analogues containing the imidazole core structure are known to interact with histamine receptors. Studies on novel H3R antagonists, where the aminoethyl side chain of histamine was replaced with longer, more complex chains, showed high binding affinities. nih.gov The specific binding of [3H]-Nα-methylhistamine to rat brain cortex membranes was displaced by these compounds, yielding pKi values ranging from 7.56 to 8.68. nih.gov Further structure-activity relationship studies on phenoxyalkyl derivatives revealed compounds with very high affinities for the human H3R, with Ki values below 50 nM, and one compound exhibiting a Ki of 12 nM. semanticscholar.org

Cellular Assays for Specific Biological Processes

Antiproliferative Activity against Cancer Cell Lines: The potential of imidazole-based compounds to inhibit the growth of cancer cells has been investigated. A series of 2,4,5-triphenyl imidazole derivatives were evaluated against six different cancer cell lines, with several molecules identified as potent antiproliferative agents. mdpi.com Benzimidazole-2-yl hydrazones have also demonstrated moderate antiproliferative activity against the MCF-7 breast cancer cell line. unl.pt This activity is sometimes correlated with the compound's ability to interfere with tubulin polymerization. unl.pt Furthermore, novel dihydroperimidine derivatives containing a 2-imidazolyl group have shown potential as anti-tumor agents. mdpi.com

Ergosterol Biosynthesis Inhibition: A primary mechanism of action for many antifungal azole compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. nih.govresearchgate.net Imidazole derivatives act by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key step in the conversion of lanosterol to ergosterol. researchgate.nettandfonline.com This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which increases the permeability and disrupts the function of the fungal cell membrane. nih.govresearchgate.net A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were synthesized and showed high inhibitory activity against various fungal strains. researchgate.net Similarly, certain benzimidazole derivatives have been shown to target Erg11p (CYP51) in the ergosterol biosynthesis pathway. nih.gov

Investigation of Antioxidant Properties

Several studies have explored the antioxidant potential of imidazole and benzimidazole analogues. The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2-2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods. mdpi.com

A study of 2,4,5-triphenyl imidazole derivatives identified compounds with significant antioxidant activity, with EC50 values for DPPH and ABTS scavenging as low as 0.141 mg/mL and 0.162 mg/mL, respectively. mdpi.com Similarly, 2-imidazolthiones reacted with DPPH at rates comparable to the natural antioxidant uric acid. nih.gov A series of 1H-benzimidazol-2-yl hydrazones bearing hydroxyl groups also demonstrated potent radical scavenging activity, which was attributed to their ability to react with various free radicals through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SPLET). unl.pt

Table 2: Antioxidant Activity of Imidazole Analogues

Compound Class Assay Most Active Compounds (EC50 / Activity) Reference
2,4,5-Triphenyl Imidazoles DPPH EC50 = 0.141 mg/mL mdpi.com
2,4,5-Triphenyl Imidazoles ABTS EC50 = 0.162 mg/mL mdpi.com
2-Imidazolthiones DPPH Reactivity comparable to uric acid. nih.gov
1H-Benzimidazol-2-yl Hydrazones DPPH, ABTS Dihydroxy hydrazones were the most effective scavengers. unl.pt

Molecular Docking and In Silico Ligand-Target Interaction Studies

Molecular docking and other in silico methods are powerful tools used to predict and analyze the binding modes of ligands with their biological targets at a molecular level. These studies provide insights into the structure-activity relationships observed in vitro.

Identification of Molecular Recognition Features and Binding Site Interactions

Interaction with Enzymes: Molecular docking studies have been performed for various imidazole and benzimidazole analogues to elucidate their interactions with enzyme active sites. For acetylcholinesterase inhibitors, docking simulations revealed interactions with both the catalytic active site and the peripheral anionic subsite of the enzyme, often involving π-π stacking and hydrogen bonding. nih.govsemanticscholar.org In the case of ALDH3A1 inhibitors, structural and mutagenesis studies confirmed that the benzimidazole analogue CB7 binds to the aldehyde binding pocket of the enzyme. nih.gov For antifungal CYP51 inhibitors, docking studies show that the imidazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, while other parts of the molecule form hydrophobic and hydrogen bond interactions with surrounding amino acid residues, stabilizing the complex. tandfonline.comresearchgate.netnih.gov

Interaction with Other Proteins: Docking has also been used to study the binding of benzimidazole derivatives to other targets, such as adenosine deaminase, where hydrogen bonds with residues like Asp 16 and Asp 293, along with pi-pi stacking with Phe 58, were found to be crucial for binding. niscpr.res.in For sirtuin inhibitors, docking scores helped identify imidazole derivatives with favorable binding affinities, highlighting interactions such as hydrogen bonding and van der Waals forces within the active site. nih.gov These in silico studies consistently highlight the importance of the imidazole or benzimidazole core for anchoring the ligand to the target protein, often through coordination, hydrogen bonding, or aromatic interactions, while substituents on the core structure determine selectivity and potency by engaging with specific sub-pockets of the binding site. niscpr.res.innih.gov

Table 3: Summary of Key Molecular Interactions from Docking Studies

Target Ligand Class Key Interacting Residues / Interactions Reference
Acetylcholinesterase (AChE) Galanthamine-Benzimidazole Hybrid Interactions with catalytic and peripheral anionic sites. nih.gov
Lanosterol 14α-demethylase (CYP51) Imidazole derivatives Coordination of imidazole nitrogen with heme iron; hydrophobic interactions. tandfonline.comnih.gov
Aldehyde Dehydrogenase (ALDH3A1) Benzimidazole analogues Binds to the aldehyde binding pocket. nih.gov
Adenosine Deaminase (ADA) Benzimidazole derivatives H-bonds with Asp 16, Asp 293; π-π stacking with Phe 58. niscpr.res.in

Computational Prediction of Binding Affinities and Binding Poses

Computational studies, particularly molecular docking, have been instrumental in predicting the binding affinities and poses of 2-(1H-imidazol-yl)-2-phenylethan-1-amine analogues, providing insights into their interactions with biological targets. These in silico methods help to rationalize the observed biological activities and guide the design of more potent compounds.

A notable target for imidazole-based compounds is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the survival of various pathogens, including protozoa like Trypanosoma cruzi. nih.govresearchgate.net Molecular docking studies on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structural analogues, were performed to assess their binding to T. cruzi CYP51 (TcCyp51). nih.govresearchgate.net The predictions indicated that these compounds could fit within the enzyme's active site. The imidazole ring is predicted to coordinate with the heme iron atom, a characteristic interaction for azole inhibitors of CYP enzymes. researchgate.net The aromatic substituents on the phenylethanol backbone engage in hydrophobic interactions with the surrounding amino acid residues of the enzyme, further stabilizing the complex. researchgate.net

Similarly, computational design and docking studies have been applied to diimidazole analogues. nih.gov In one study, fusing a benzene and imidazole ring into a naphthalene ring was explored to mimic π-electron conjugation, which resulted in compounds with an increased predicted binding affinity for the protein PCSK9, with a calculated change in Gibbs free energy (ΔG*) approximately 5 kcal/mol lower than the parent compound. nih.gov

In another example focusing on anti-proliferative agents, N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(substituted-styryl)aniline derivatives were evaluated through molecular docking against protein kinase. researchgate.net The docking scores, which represent the predicted binding affinity, ranged from -10.81 kcal/mol to -13.63 kcal/mol, indicating a strong affinity for the enzyme's active site. researchgate.net Specifically, the derivative DSTYR5, with a 2-hydroxy substitution, showed the highest predicted affinity with a docking score of -13.63 kcal/mol. researchgate.net

Table 1: Predicted Binding Affinities of Imidazole Analogues from Docking Studies

Compound Series Target Protein Notable Compound Predicted Binding Affinity (Docking Score)
N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(substituted-styryl)Aniline Derivatives Protein Kinase DSTYR1 -11.27 kcal/mol
N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(substituted-styryl)Aniline Derivatives Protein Kinase DSTYR4 -10.91 kcal/mol
N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(substituted-styryl)Aniline Derivatives Protein Kinase DSTYR5 -13.63 kcal/mol

Data sourced from Chhajed, et al., 2020. researchgate.net

Biochemical Pathway Analysis and Elucidation of Mechanism of Action (In Vitro)

The mechanism of action for many imidazole-containing compounds, including analogues of this compound, involves the inhibition of key enzymes in critical biochemical pathways. In vitro studies have been essential in elucidating these mechanisms.

A primary pathway targeted by azole-based compounds is sterol biosynthesis. nih.govresearchgate.net Specifically, these compounds are known potent inhibitors of the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. researchgate.net This enzyme is vital for the conversion of lanosterol to ergosterol in fungi and protozoa, a key component of their cell membranes. nih.govresearchgate.net Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth inhibition and death. The antiprotozoal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against Trypanosoma cruzi is attributed to this mechanism. nih.govresearchgate.net Several compounds in this series demonstrated potent activity, with one analogue showing an IC50 value of 40 nM against the parasite. nih.gov

Similarly, the antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species is also linked to CYP51 inhibition. researchgate.netnih.gov A series of these derivatives showed significant growth inhibition at low concentrations, with one compound exhibiting a minimal inhibitory concentration (MIC) of 0.125 μg/mL against Candida albicans. researchgate.net Enantiomeric separation revealed that the (-) isomers were substantially more active, in some cases up to 500 times more so than the (+) isomers, highlighting the stereospecificity of the interaction with the enzyme. nih.gov

Beyond sterol biosynthesis, other biochemical pathways can be affected. A study on diimidazole analogues investigated their ability to modulate HMG-CoA reductase (HMG-CoAR) activity and the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). nih.gov In vitro biochemical assays showed that several diimidazole analogues could inhibit HMG-CoAR in a dose-dependent manner, with IC50 values in the micromolar range. nih.gov The same compounds were also found to disrupt the PCSK9-LDLR interaction, with some analogues showing IC50 values in the nanomolar and even picomolar range. nih.gov This demonstrates that imidazole-based structures can be designed to act as dual inhibitors, affecting multiple nodes within a biochemical network.

Table 2: In Vitro Activity of Imidazole Analogues Against Fungal and Protozoal Targets

Compound Series Organism Activity Metric Value
2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Trypanosoma cruzi IC50 40 nM
2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Candida albicans MIC 0.125 µg/mL
2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Candida parapsilosis MIC 0.08 µg/mL
2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Candida krusei MIC 0.125 µg/mL

Data sourced from De Vita et al., 2016 and De Vita et al., 2012. nih.govresearchgate.netnih.gov

Table 3: In Vitro Inhibitory Activity of Diimidazole Analogues

Compound Target Activity Metric Value (µM)
Dim2 HMG-CoAR IC50 40.48 ± 15.24
Dim16 HMG-CoAR IC50 146.8 ± 75.09
Dim21 HMG-CoAR IC50 38.4 ± 12.71
Dim22 HMG-CoAR IC50 36.21 ± 5.98
Dim2 PCSK9-LDLR Interaction IC50 1.99 ± 1.65
Dim3 PCSK9-LDLR Interaction IC50 0.009 ± 0.01
Dim16 PCSK9-LDLR Interaction IC50 0.0008 ± 0.001
Dim22 PCSK9-LDLR Interaction IC50 1.99 ± 2.86

Data sourced from Di Rienzo et al., 2024. nih.gov

Chemical Derivatization and Advanced Analytical Methodologies for 2 1h Imidazol 2 Yl 2 Phenylethan 1 Amine

Strategic Derivatization for Enhanced Functionality or Specific Applications

Chemical derivatization of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine targets its primary functional groups—the primary amine and the imidazole (B134444) ring—to alter its physicochemical properties or biological activity. These modifications are crucial for developing prodrugs, improving membrane permeability, or enabling specific analytical detection. nih.gov

The primary amine group is a key site for chemical modification due to its nucleophilic nature. researchgate.net Functionalization strategies often aim to mask the amine's basicity, which can improve membrane penetration, or to introduce a new functional moiety. nih.gov Common strategies include acylation, alkylation, and the formation of carbamates or Schiff bases. These modifications can be designed to be reversible, a principle often used in prodrug design where the parent amine is released under specific physiological conditions. nih.gov

Recent advancements focus on late-stage functionalization, allowing for the modification of complex molecules like pharmaceuticals without altering the core structure. nih.gov For this compound, this could involve converting the primary amine into other functional groups to explore structure-activity relationships. For instance, deamination protocols can replace the amine with other functionalities, enabling the creation of valuable derivatives from feedstock compounds. nih.gov Another approach involves the formation of β-aminoketones, which are stable in acidic conditions but can release the parent amine at neutral or basic pH through a retro-Michael reaction. nih.gov

Modification StrategyReagent/MethodPurpose/ApplicationKey Feature
AcylationAcid chlorides, AnhydridesProdrugs, alter solubilityForms stable amides
Carbamate (B1207046) FormationChloroformatesImprove membrane permeability, controlled releaseCan be designed for enzymatic cleavage
Reductive AminationAldehydes/Ketones + Reducing AgentSynthesis of secondary/tertiary aminesCreates more substituted amine derivatives
DeaminationAnomeric amidesLate-stage functionalization, traceless modificationReplaces amine with other groups under mild conditions. nih.gov

The imidazole ring of this compound offers another site for derivatization. The nitrogen atoms in the imidazole ring, particularly the N-3 position, possess an unshared electron pair, making them susceptible to electrophilic attack. uobasrah.edu.iq A common derivatization is N-alkylation, which leads to the formation of imidazolium (B1220033) salts. mdpi.com This transformation is typically achieved by reacting the imidazole with alkyl halides (e.g., benzyl (B1604629) chloride). mdpi.com

The formation of an imidazolium salt converts the neutral imidazole ring into a permanently charged cationic species. This modification significantly alters the compound's properties, often increasing its polarity and water solubility. Imidazolium salts are precursors for N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. orientjchem.org This derivatization strategy can be employed to create novel compounds with potentially different biological activities or for use in synthetic applications. mdpi.comnih.gov

High-Sensitivity Chromatographic Techniques for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of imidazole-containing compounds and pharmaceuticals. nih.govtandfonline.comnih.gov Due to the structural characteristics of this compound, which lacks a strong chromophore for high-sensitivity UV detection, pre-column derivatization is often necessary. sigmaaldrich.com This process involves reacting the analyte with a labeling reagent to attach a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity and selectivity. thermofisher.com

Modern HPLC methods for analyzing compounds like this compound utilize reversed-phase chromatography, typically with C8 or C18 columns. nih.govtandfonline.com The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govtandfonline.com

To achieve high sensitivity, especially for trace-level analysis, pre-column derivatization of the primary amine group of this compound is employed. Several reagents are commonly used for this purpose. thermofisher.com

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This is a fluorogenic and hydrophilic reagent that reacts with primary amines to form highly fluorescent carboxamides. nih.gov The reaction is typically carried out in an aqueous medium at a pH of 8.0 and a temperature of 50°C for about 20 minutes. nih.gov A key advantage of DMQC-OSu is that the reagent itself and its hydrolysis byproduct have negligible fluorescence, reducing interference in the chromatogram. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) under alkaline conditions (pH 9.5-10) to form highly fluorescent isoindole derivatives. diva-portal.orggoums.ac.irnih.gov The derivatization is typically complete within minutes at room temperature. diva-portal.orgoup.com However, the resulting derivatives can be unstable, which requires careful timing and sometimes automated derivatization procedures. nih.gov OPA does not react with secondary amines. oup.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular fluorogenic reagent that reacts with both primary and secondary amines under mild alkaline conditions (pH 8.0-11.4). acs.orgresearchgate.net The reaction forms stable, highly fluorescent derivatives. researchgate.net A challenge with FMOC-Cl is its reactivity with water, which can produce fluorescent byproducts (FMOC-OH) that may interfere with the analysis. acs.org To mitigate this, excess reagent can be removed by extraction with an organic solvent or by reacting it with a scavenger molecule. oup.comacs.org

Derivatization ReagentTarget GroupTypical Reaction ConditionsDetection MethodAdvantages/Disadvantages
DMQC-OSuPrimary AminespH 8.0, 50°C, 20 min. nih.govFluorescence (Ex/Em: 326/409 nm). nih.govHydrophilic, low reagent fluorescence, stable derivatives. sigmaaldrich.comnih.gov
OPA (with thiol)Primary AminespH 9.5-10.0, Room Temp, ~1-5 min. diva-portal.orgoup.comFluorescence or UV (338 nm). diva-portal.orgFast reaction, high sensitivity; derivatives can be unstable. diva-portal.orgnih.gov
FMOC-ClPrimary & Secondary AminespH 8.0-11.4, Room Temp, ~10-40 min. researchgate.netnih.govFluorescence (Ex/Em: ~265/310 nm). creative-proteomics.comStable derivatives; reagent hydrolyzes to fluorescent byproduct. acs.org

Following derivatization and separation by HPLC, advanced detectors are used for analysis.

HPLC with Diode-Array Detection (HPLC-DAD): A DAD detector measures absorbance over a wide range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak in the chromatogram. nih.gov This is useful for peak identification and purity assessment. For imidazole-containing compounds, detection wavelengths are often set around 210-300 nm to achieve a good signal-to-noise ratio. nih.govtandfonline.com After derivatization with reagents like OPA or FMOC-Cl, the detection wavelength is shifted to the maximum absorbance of the newly formed derivative, significantly enhancing sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): This technique offers the highest level of sensitivity and selectivity. It couples the separation power of HPLC with the mass-analyzing capability of a tandem mass spectrometer. After the derivatized analyte elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS-MS, a specific ion (the parent ion) corresponding to the derivatized molecule is selected and fragmented. The resulting fragment ions are unique to the molecule's structure, providing definitive identification and enabling highly sensitive quantification, even in complex matrices. nih.govresearchgate.net For FMOC-derivatized compounds, analysis in negative ion mode can yield specific fragment ions that are useful for creating highly selective detection methods. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of polar compounds containing functional groups such as primary amines can be problematic, leading to poor peak shape and low sensitivity. iu.edu Chemical derivatization is employed to convert the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior. jfda-online.com For this compound, derivatization of the primary amine group is essential for successful GC-MS analysis.

Several derivatization strategies can be applied, primarily focusing on acylation or silylation of the primary amine. researchgate.net

Acylation: This is a common derivatization technique for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form a stable trifluoroacetyl derivative. shimadzu.com This process significantly increases the volatility of the compound, making it amenable to GC analysis. shimadzu.com Another set of acylation reagents are chloroformates, such as isobutyl chloroformate, which have been successfully used for the derivatization of imidazole-containing compounds prior to GC-MS analysis. gdut.edu.cn The reaction with isobutyl chloroformate results in the formation of a carbamate derivative.

Silylation: Silylating agents, for instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are widely used for the derivatization of active hydrogens in amines and other functional groups. iu.edusigmaaldrich.com These reagents replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The resulting silylated derivatives are significantly more volatile and thermally stable. sigmaaldrich.com

The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the derivative, and the desired sensitivity of the analysis. researchgate.net Following derivatization, the sample is introduced into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase. The mass spectrometer then detects the derivatized molecules, providing information on their molecular weight and fragmentation pattern, which aids in structural elucidation.

Derivatization ReagentDerivative TypeTypical Reaction ConditionsAnticipated Advantages
Trifluoroacetic Anhydride (TFAA)TrifluoroacetylReaction with TFAA in an inert solvent (e.g., acetonitrile) at elevated temperature (e.g., 60-80°C) for 15-30 minutes.Increases volatility and improves mass spectral properties. shimadzu.com
Isobutyl ChloroformateCarbamateReaction in a biphasic system (e.g., aqueous/organic) in the presence of a base (e.g., pyridine) at room temperature. gdut.edu.cnStable derivatives suitable for GC-MS analysis. gdut.edu.cn
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS)Reaction with BSTFA in a dry, inert solvent at 60-100°C for 30-60 minutes.Produces volatile and thermally stable derivatives. iu.edu

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly well-suited for the analysis of polar and charged molecules, making it an attractive alternative to GC for the analysis of compounds like this compound without the need for derivatization. nih.gov The technique offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. chromatographytoday.com

For the separation of this compound, Capillary Zone Electrophoresis (CZE) is the most probable mode of CE to be employed. nih.gov In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov Given that the target molecule contains a basic imidazole ring and a primary amine group, it will be positively charged in an acidic buffer system.

The separation can be optimized by adjusting several parameters, including the pH and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. The use of a low pH buffer, such as a phosphate or citrate (B86180) buffer, would ensure the protonation of the amine and imidazole groups, leading to a positive charge and migration towards the cathode.

Furthermore, as this compound possesses a chiral center, enantioselective separation can be achieved by adding a chiral selector to the BGE. nih.gov Cyclodextrins (CDs), such as β-cyclodextrin and its derivatives, are commonly used chiral selectors in CE for the separation of enantiomers of various drugs, including those with imidazole and phenylethylamine structures. nih.govmdpi.com The differential interaction of the enantiomers with the chiral selector leads to differences in their apparent electrophoretic mobilities, enabling their separation. chromatographytoday.com

Detection in CE is typically performed using UV-Vis absorbance, as the phenyl and imidazole rings in the molecule are expected to exhibit significant UV absorbance.

CE ModeParameterTypical ConditionsRationale/Effect
Capillary Zone Electrophoresis (CZE)Background Electrolyte (BGE)25-100 mM Phosphate or Citrate bufferMaintains a constant electric field and pH.
pH2.5 - 5.0Ensures full protonation and positive charge of the analyte for electrophoretic mobility.
Applied Voltage15 - 30 kVDrives the separation; higher voltage generally leads to faster analysis but may generate Joule heating.
DetectionUV-Vis at ~200-220 nmThe aromatic phenyl and imidazole rings provide chromophores for detection.
Chiral CZEChiral Selectorβ-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin)Forms transient diastereomeric complexes with the enantiomers, leading to differential migration times. nih.gov
Selector Concentration5 - 20 mMAffects the degree of complexation and the resolution of the enantiomers.

Future Research Trajectories and Transformative Applications of 2 1h Imidazol 2 Yl 2 Phenylethan 1 Amine

Design and Synthesis of Next-Generation Analogues with Tailored Biological Profiles

The future development of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine will heavily rely on the strategic design and synthesis of next-generation analogues. The goal is to modulate the compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—to achieve specific biological outcomes. Structure-activity relationship (SAR) studies, which correlate specific structural features with biological activity, will be pivotal. For instance, modifications to the phenylethylamine and imidazole (B134444) moieties can significantly influence receptor binding affinity and selectivity. biomolther.orgresearchgate.net

Synthetic strategies for creating a diverse library of analogues can draw from established methods for imidazole synthesis, such as the Debus-Radziszewski reaction or the van Leusen imidazole synthesis. mdpi.commdpi.com These methods allow for the introduction of a wide variety of substituents onto the core structure. For example, substitution on the phenyl ring can alter electronic properties and steric interactions with target proteins. Alkylation or acylation of the amine group can modify the compound's basicity and hydrogen bonding capacity. Furthermore, substitution on the imidazole ring can fine-tune its electronic and coordination properties.

Modification SitePotential SubstituentsAnticipated Impact on Biological Profile
Phenyl RingHalogens (F, Cl, Br), Alkoxy (e.g., -OCH3), Alkyl groupsModulation of lipophilicity, metabolic stability, and receptor-ligand interactions through steric and electronic effects. biomolther.org
Amine GroupAlkylation (e.g., -CH3), Acylation (e.g., -COCH3)Alteration of basicity, hydrogen bonding potential, and membrane permeability.
Imidazole Ring (N-1 or C4/C5)Alkyl chains, Aromatic ringsEnhancement of binding affinity to specific targets and modification of pharmacokinetic properties. nih.gov
Ethyl LinkerConformational constraints (e.g., cyclization)Restriction of molecular flexibility to favor a bioactive conformation, potentially increasing potency and selectivity. researchgate.net

Exploration of Novel Biological Targets and Emerging Disease Areas

The structural components of this compound suggest a broad range of potential biological targets. Imidazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netnih.gov The phenylethylamine scaffold is characteristic of ligands for various receptors in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) transporters. biomolther.orgkoreascience.kr

Future research will likely focus on screening this compound and its analogues against a diverse panel of biological targets. High-throughput screening campaigns could unveil novel activities in areas of unmet medical need. For example, given the prevalence of the imidazole motif in kinase inhibitors, these compounds could be evaluated for their potential in oncology. nih.gov The known antifungal properties of some imidazole derivatives also suggest a potential application in combating drug-resistant fungal infections. clinmedkaz.org Furthermore, the phenylethylamine core warrants investigation into neurological and psychiatric disorders by targeting receptors like the 5-HT2A receptor. biomolther.org

Potential Biological Target ClassEmerging Disease AreaRationale for Exploration
Kinases (e.g., VEGFR-2, EGFR)OncologyThe imidazole ring is a common feature in many approved kinase inhibitors, suggesting potential for antiproliferative activity. nih.gov
G-Protein Coupled Receptors (e.g., 5-HT receptors)Neurological and Psychiatric DisordersThe phenylethylamine backbone is a classic scaffold for ligands targeting monoamine receptors involved in mood, cognition, and behavior. biomolther.orgkoreascience.kr
Microbial Enzymes (e.g., lanosterol (B1674476) 14 α-demethylase)Infectious DiseasesAzole compounds, which include imidazoles, are a well-established class of antifungal agents. clinmedkaz.org
TopoisomerasesOncology, Infectious DiseasesSome imidazole derivatives have been shown to inhibit topoisomerase II, a critical enzyme for DNA replication in cancer cells and bacteria. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

De novo drug design algorithms, powered by generative AI models, can create novel molecular structures with desired pharmacological profiles. frontiersin.orgresearchgate.net These models can be trained on large datasets of known active compounds to learn the underlying structure-activity relationships. Reinforcement learning can then be used to fine-tune the generated molecules to optimize multiple parameters simultaneously, such as binding affinity, selectivity, and pharmacokinetic properties. nih.gov Predictive ML models can also be employed for virtual screening of large compound libraries and for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Models (e.g., RNNs, GANs)Algorithms that learn from existing molecular data to generate novel, synthesizable chemical structures with desired properties. nih.govRapid identification of novel lead compounds without reliance on existing templates.
Predictive Modeling (e.g., QSAR, ADMET prediction)Machine learning models that predict the biological activity and pharmacokinetic properties of virtual compounds.Prioritization of synthetic efforts on compounds with the highest probability of success, reducing time and cost.
Virtual High-Throughput Screening (vHTS)Computational screening of large virtual libraries of analogues against a biological target to identify potential hits.Efficient exploration of a vast chemical space to identify promising candidates for further development.
Active LearningAn iterative process where the AI model intelligently selects the most informative compounds to be synthesized and tested, and then uses the new data to improve its predictive accuracy. frontiersin.orgMore efficient optimization of lead compounds by focusing experimental resources on the most promising chemical space.

Potential Applications in Chemical Biology Probes and Advanced Materials Science

Beyond therapeutics, the this compound scaffold holds promise for applications in chemical biology and materials science. The inherent properties of the imidazole ring, such as its ability to coordinate with metal ions and its tunable electronic characteristics, make it an attractive building block for functional molecules and materials. researchgate.netnumberanalytics.com

In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. By incorporating fluorescent tags or photo-crosslinking groups, these probes could be used to visualize and identify the biological targets of the parent compound within living cells. The imidazole moiety itself can serve as a recognition element in chemosensors for detecting specific metal ions. mdpi.comuminho.pt

In materials science, the imidazole group can be leveraged for the development of advanced materials. Imidazole-based polymers are being explored for their unique properties, including high thermal stability and ionic conductivity. numberanalytics.com The ability of the imidazole nitrogen atoms to act as ligands for metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or electronic properties. lifechemicals.com

Application AreaSpecific ApplicationRequired Structural Modifications/Properties
Chemical BiologyFluorescent ProbesAttachment of a fluorophore (e.g., fluorescein, rhodamine) to the core structure.
ChemosensorsLeveraging the intrinsic fluorescence of the scaffold or adding a reporter group that responds to ion binding. uminho.pt
Materials ScienceFunctional PolymersPolymerization of monomers containing the imidazole-phenylethylamine moiety to create materials with tailored thermal or conductive properties. researchgate.net
Coordination ComplexesUtilizing the imidazole nitrogen atoms as ligands for the self-assembly of metal-organic frameworks or other coordination compounds. lifechemicals.com

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine?

A multi-step approach is typically employed, involving:

  • Condensation reactions between phenylacetylene derivatives and imidazole precursors, using catalysts like palladium or copper salts to enhance selectivity .
  • Nucleophilic substitution for introducing the amine group, with controlled pH (e.g., ammonia in ethanol) to minimize side products.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the target compound. Computational tools (e.g., retrosynthetic analysis in ) can guide pathway optimization.

Basic: How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

  • NMR : Assign 1H^1H- and 13C^{13}C-NMR signals using 2D techniques (COSY, HSQC) to distinguish imidazole protons (δ 6.8–7.2 ppm) and benzylic amine protons (δ 3.1–3.5 ppm).
  • X-ray crystallography : Use SHELX or WinGX for structure solution and refinement. For example, SHELXL can model anisotropic displacement parameters and hydrogen bonding, as demonstrated for related imidazole derivatives .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to pharmacological activity?

  • Exchange-correlation functionals (e.g., B3LYP) calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments. For example, ’s hybrid functional approach achieves <3 kcal/mol error in thermochemical data, aiding reactivity predictions.

Advanced: How can contradictory biological activity data across studies be systematically addressed?

  • Dose-response normalization : Compare IC50_{50} values under standardized assay conditions (pH 7.4, 37°C).
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized imidazole rings) that may interfere with activity measurements .
  • Receptor docking studies : Cross-validate results with cryo-EM or mutagenesis data to confirm binding poses .

Advanced: What chromatographic strategies separate enantiomers of this compound?

  • Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.
  • Dynamic resolution : Add chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis to enhance diastereomeric excess, as seen in stereoisomer separations .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Substituent mapping : Replace the phenyl group with fluorophenyl or methyl groups (as in ) to assess steric/electronic effects on receptor affinity.
  • Pharmacophore modeling : Overlay active/inactive analogs (e.g., ) to identify critical hydrogen-bonding motifs (e.g., amine-imidazole distance ~5.2 Å).

Basic: What analytical methods detect and quantify impurities in synthesized batches?

  • HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate unreacted imidazole precursors (retention time ~4.2 min) from the target compound .
  • Mass spectrometry : High-resolution ESI-MS identifies trace byproducts (e.g., dimerization adducts at m/z 375.2).

Advanced: How does the compound’s conformation differ between solid-state and solution phases?

  • X-ray diffraction : Reveals planar imidazole-phenyl dihedral angles (<10°) in crystals, stabilized by π-π stacking .
  • Solution NMR : Detects dynamic rotation (NOE correlations between imidazole and phenyl protons) in DMSO-d6_6, indicating conformational flexibility .

Advanced: What experimental protocols assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via UV-Vis (λ = 260 nm).
  • Thermal analysis : TGA/DSC measures decomposition onset temperatures (>180°C suggests suitability for oral formulations) .

Advanced: How can molecular docking predict interactions with biological targets like histamine receptors?

  • Grid generation : Define binding pockets using crystal structures (e.g., PDB 3RZE for H1_1 receptors).
  • Scoring functions : Compare AutoDock Vina and Glide scores to rank ligand poses. For imidazole derivatives, protonated amines often form salt bridges with Asp107 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.